
An In-depth Technical Guide to TVB-2640
(Denifanstat) Fatty Acid Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TVB-2640

Cat. No.: B1150167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TVB-2640 (denifanstat), a first-

in-class, orally bioavailable, small-molecule inhibitor of Fatty Acid Synthase (FASN). It details

the mechanism of action, summarizes key preclinical and clinical data, outlines experimental

methodologies, and visualizes the critical pathways and workflows involved in its development

and application.

Introduction: The Role of Fatty Acid Synthase
(FASN) in Disease
Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of

palmitate, a 16-carbon saturated fatty acid.[1][2] In normal adult tissues, FASN expression is

generally low, as dietary lipids are the primary source of fatty acids.[3] However, FASN is

significantly upregulated in numerous pathological conditions, most notably in cancer and

metabolic diseases like metabolic dysfunction-associated steatohepatitis (MASH), formerly

nonalcoholic steatohepatitis (NASH).[3][4]

In oncology, the overexpression of FASN is a metabolic hallmark of many cancers, including

those of the breast, colon, lung, and prostate.[4][5] Cancer cells exhibit a heightened

dependence on de novo lipogenesis to supply fatty acids for rapid membrane biosynthesis,

energy storage, and the generation of signaling molecules.[3][6] This elevated FASN activity is
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often associated with increased tumor aggressiveness and poor prognosis, making it a

compelling therapeutic target.[4][5]

TVB-2640, also known as denifanstat, is a potent and selective FASN inhibitor developed to

exploit this metabolic vulnerability in diseased cells.[2]

Core Mechanism of Action
TVB-2640 is a reversible inhibitor that potently targets the ketoacylreductase (KR) domain of

the FASN enzyme.[7] By blocking this critical enzymatic step, TVB-2640 prevents the synthesis

of palmitate from its precursors, acetyl-CoA and malonyl-CoA.[1][2]

The consequences of FASN inhibition in susceptible cells are multifaceted:

Depletion of Palmitate: The primary effect is the halt of palmitate production, starving cells of

a crucial building block for more complex lipids.[2]

Induction of Apoptosis: The disruption of lipid biosynthesis leads to an accumulation of the

substrate malonyl-CoA, which can have cytotoxic effects, and ultimately induces

programmed cell death (apoptosis) in cancer cells.[2][5]

Inhibition of Cell Proliferation: By depriving cancer cells of the lipids necessary for new

membrane formation, TVB-2640 effectively inhibits cell growth and proliferation.[1][2]

Disruption of Cell Signaling: FASN inhibition alters the lipid composition of cellular

membranes and lipid rafts, which can disrupt critical signaling pathways, including those

involving Ras and other palmitoylated proteins, that are essential for tumor survival.[8]
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FASN Inhibition by TVB-2640

Preclinical Evaluation
TVB-2640 and its analogues have demonstrated robust anti-tumor and anti-metabolic disease

activity in a wide range of preclinical models.[9][10]

Studies using diverse cancer cell lines have shown that FASN inhibition leads to apoptosis and

reduced cell viability.[10] In animal xenograft models, FASN inhibitors significantly reduce tumor

growth.[11][12] Notably, preclinical work has shown synergistic effects when TVB-2640 is

combined with standard-of-care agents like paclitaxel and bevacizumab, as well as with

immunomodulatory agents like PD-1 inhibitors.[8][10]
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Parameter Value Context Reference

IC₅₀ <0.05 µM
Potency of FASN

inhibition
[13]

Synergy
Combination Index <

1

With paclitaxel in

tumor models
[10]

Tumor Growth

Inhibition
Significant (p<0.05)

In various xenograft

models (e.g., NSCLC,

CRC)

[8][12]

Cell Viability Assay (Representative Protocol)

Cell Culture: Cancer cell lines (e.g., CALU-6 NSCLC, PANC-1 pancreatic) are cultured in

appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1%

penicillin/streptomycin.[8]

Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with a dose

range of TVB-2640 or a vehicle control (e.g., DMSO).

Incubation: Cells are incubated for 72 hours under standard cell culture conditions (37°C, 5%

CO₂).

Viability Measurement: Cell viability is assessed using a commercial assay such as CellTiter-

Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

Luminescence is read on a plate reader.

Data Analysis: Results are normalized to vehicle-treated controls, and IC₅₀ values are

calculated using non-linear regression analysis.
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Representative Preclinical Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1150167?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Development
TVB-2640 has been evaluated in numerous clinical trials across oncology and metabolic

diseases, demonstrating a favorable safety profile and promising efficacy signals.[14]

TVB-2640 has been investigated as both a monotherapy and in combination with other anti-

cancer agents. A Phase 1 first-in-human study established a tolerable safety profile and the

recommended Phase 2 dose.[7] Subsequent Phase 2 trials have explored its efficacy in

specific patient populations.

Trial Identifier Indication
Combination

Agent(s)

Key Finding /

Status
Reference

NCT02223247 Solid Tumors
Monotherapy &

Paclitaxel

Established

safety; partial

response

observed with

paclitaxel

combination.

[12]

NCT03179904

HER2+

Metastatic Breast

Cancer

Trastuzumab +/-

Paclitaxel or

Endocrine

Therapy

Designed to

evaluate the

overall response

rate in a resistant

population.

[15]

NCT02959771

Recurrent High-

Grade

Astrocytoma

Bevacizumab

Investigated

progression-free

survival in a

difficult-to-treat

brain tumor.

[7]

Protocol Summary: NCT03179904 (HER2+ Breast Cancer)

Study Design: A Phase 2, open-label trial.

Patient Population: Patients with HER2-positive metastatic breast cancer resistant to

previous taxane and trastuzumab-based therapies.
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Intervention:

Cohort A: TVB-2640 (oral, daily) + Paclitaxel (IV) + Trastuzumab (IV).

Cohort B: TVB-2640 (oral, daily) + Trastuzumab (IV) + Endocrine Therapy.

Primary Endpoint: To determine the overall tumor response rate (ORR).

Methodology: Patients receive treatment in 28-day cycles. Tumor assessments (CT or MRI)

are performed at baseline and periodically throughout the study to evaluate response based

on RECIST criteria.[15]

TVB-2640 (denifanstat) has shown significant promise in treating MASH by targeting the three

primary drivers of the disease: steatosis (fat accumulation), inflammation, and fibrosis.[16][17]

FASCINATE-1 (Phase 2a): This randomized, placebo-controlled trial demonstrated that 12

weeks of denifanstat treatment significantly reduced liver fat in a dose-dependent manner and

improved key biochemical markers of liver inflammation and fibrosis.[18]

FASCINATE-2 (Phase 2b): This larger, 52-week trial confirmed the efficacy of denifanstat. The

study met both of its primary histological endpoints, showing statistically significant MASH

resolution without worsening of fibrosis and fibrosis improvement of at least one stage without

worsening of MASH.[17][19] These positive results led to the FDA granting Breakthrough

Therapy Designation for denifanstat for the treatment of MASH with moderate to advanced

fibrosis.[19][20]
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Clinical Trial Endpoint Placebo
Denifanstat

(50 mg)
P-value Reference

FASCINATE-

1 (12 wks)

Relative Liver

Fat

Reduction

(MRI-PDFF)

+4.5% -28.1% 0.001 [18]

≥30%

Relative Liver

Fat

Reduction

11% 61% <0.001 [18]

FASCINATE-

2 (52 wks)

MASH

Resolution

w/o

Worsening

Fibrosis

13% 36% Significant [17]

Fibrosis

Improvement

(≥1 stage)

w/o

Worsening

MASH

18% 38% Significant [17]

≥2-point NAS

Reduction

w/o

Worsening

Fibrosis

20% 52% Significant [17]

Fibrosis

Improvement

(≥1 stage) in

F3 Patients

13% 49% - [21]

Protocol Summary: FASCINATE-2 (NCT04906421)
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Study Design: A Phase 2b, multi-center, double-blind, randomized, placebo-controlled study.

[22]

Patient Population: 168 patients with biopsy-confirmed MASH, a NAFLD Activity Score

(NAS) of ≥4, and moderate-to-severe fibrosis (Stage F2 or F3).[19][22]

Intervention: Patients were randomized to receive once-daily oral denifanstat or a matching

placebo for 52 weeks.[22]

Primary Endpoints:

Proportion of patients achieving MASH resolution without worsening of fibrosis.

Proportion of patients achieving at least a 2-point reduction in NAS without worsening of

fibrosis.[17]

Methodology: Liver biopsies were performed at baseline and at 52 weeks to assess

histological changes. Safety and tolerability were monitored throughout the trial.[19]

Therapeutic Rationale and Outlook
The inhibition of FASN by TVB-2640 represents a targeted approach to treating diseases

characterized by metabolic reprogramming. By blocking a pathway that is highly active in

cancer and MASH but quiescent in most normal tissues, TVB-2640 offers a potentially wide

therapeutic window.
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Therapeutic Logic of FASN Inhibition

The strong clinical data in MASH position denifanstat as a leading candidate for a complex

disease with high unmet need, with a Phase 3 program planned to commence.[20][23] In

oncology, the future of TVB-2640 likely lies in combination therapies, where its unique

mechanism can complement chemotherapy, targeted agents, and immunotherapies to

overcome resistance and improve patient outcomes.[3][10] The identification of predictive

biomarkers will be crucial for optimizing its clinical application in cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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